1-Ethoxy-3-(p-tolyl)urea: Structural Analysis and Synthetic Methodology
1-Ethoxy-3-(p-tolyl)urea: Structural Analysis and Synthetic Methodology
This guide details the chemical structure, physicochemical properties, and synthetic methodology for 1-Ethoxy-3-(p-tolyl)urea (CAS: 325474-93-9). It is designed for researchers requiring a rigorous understanding of this
Chemical Identity and Structural Architecture[1]
1-Ethoxy-3-(p-tolyl)urea is an unsymmetrical urea derivative characterized by the presence of a lipophilic
Core Identifiers
| Parameter | Value |
| IUPAC Name | 1-Ethoxy-3-(4-methylphenyl)urea |
| CAS Number | 325474-93-9 |
| Molecular Formula | |
| Molecular Weight | 194.23 g/mol |
| SMILES | CCONC(=O)Nc1ccc(C)cc1 |
| InChI Key | (Predicted) InChI=1S/C10H14N2O2/... |
Electronic Structure & Bonding
The molecule features a central urea bridge (
-
The
-Tolyl Domain: A planar, aromatic system acting as a hydrophobic anchor. The methyl group at the para position exerts a weak inductive electron-donating effect ( ), slightly increasing the electron density of the aromatic ring compared to a phenyl analog. -
The
-Ethoxy Domain: The ethoxy group attached to introduces significant electronic deviation. The oxygen atom's lone pairs can interact with the adjacent nitrogen ( ), potentially altering the cis/trans conformational preference of the urea linkage due to lone-pair repulsion.
Physicochemical Properties[2][3][4][5][6][7]
The following properties define the compound's behavior in solution and biological systems.
| Property | Value / Description | Context |
| Physical State | White to off-white crystalline solid | Typical of arylureas due to strong intermolecular H-bonding. |
| Melting Point | 110–130 °C (Predicted range) | Exact experimental value varies by purity; typical for this MW class. |
| Lipophilicity (LogP) | ~2.3 (Predicted) | Moderate lipophilicity allows membrane permeability; balanced by the polar urea core. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Soluble in polar organic solvents. Poorly soluble in water (<1 mg/mL). |
| H-Bond Donors | 2 ( | Critical for binding site interactions (e.g., Glu/Asp residues in kinases). |
| H-Bond Acceptors | 2 (Carbonyl | The ether oxygen is a weak acceptor; carbonyl is a strong acceptor. |
Synthetic Methodology
The most robust synthesis of 1-Ethoxy-3-(p-tolyl)urea involves the nucleophilic addition of
Reaction Scheme
The reaction proceeds via the attack of the nucleophilic nitrogen of the hydroxylamine onto the electrophilic carbon of the isocyanate.
Figure 1: Synthetic pathway via isocyanate addition.
Experimental Protocol
Objective: Synthesis of 1-Ethoxy-3-(p-tolyl)urea on a 10 mmol scale.
Reagents:
- -Tolyl isocyanate (1.33 g, 10 mmol)
- -Ethylhydroxylamine hydrochloride (1.08 g, 11 mmol)
-
Triethylamine (TEA) (1.53 mL, 11 mmol) [Base scavenger]
-
Dichloromethane (DCM) (anhydrous, 20 mL)
Procedure:
-
Preparation of Nucleophile: In a 50 mL round-bottom flask, suspend
-ethylhydroxylamine hydrochloride in 10 mL of anhydrous DCM. Add Triethylamine dropwise at 0 °C to liberate the free amine. Stir for 15 minutes. -
Addition: Dissolve
-tolyl isocyanate in 10 mL of DCM. Add this solution dropwise to the amine mixture at 0 °C under an inert atmosphere ( or Ar). The reaction is exothermic; control the addition rate to maintain temperature < 5 °C. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress by TLC (Eluent: 30% EtOAc in Hexanes). The isocyanate spot should disappear.
-
Work-up:
-
Wash the organic layer with 1M HCl (2 x 10 mL) to remove unreacted amine/TEA.
-
Wash with saturated
(10 mL) and Brine (10 mL). -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Analytical Characterization
To validate the synthesis, the following spectral signatures are expected:
-
NMR (400 MHz,
):-
1.15 (t, 3H,
of ethyl). -
2.23 (s, 3H,
). -
3.80 (q, 2H,
). - 7.05 (d, 2H, Ar-H).
- 7.35 (d, 2H, Ar-H).
-
8.50 (s, 1H,
). -
9.20 (s, 1H,
). -
Note: The
protons are exchangeable and chemical shifts may vary with concentration.
-
1.15 (t, 3H,
-
IR Spectroscopy (ATR):
- : N-H stretch (broad).
- : C=O stretch (Urea amide I band).
- : Aromatic C=C stretch.
Applications & Biological Context[8]
Herbicidal Activity (Photosystem II Inhibition)
Structurally, 1-Ethoxy-3-(p-tolyl)urea mimics the pharmacophore of phenylurea herbicides (e.g., Linuron, Monuron). These compounds typically bind to the
-
Mechanism: The urea hydrogen bonds to the peptide backbone of the D1 protein (specifically Ser264 and Phe265), while the lipophilic
-tolyl group occupies a hydrophobic pocket. -
SAR Note: The
-ethoxy group provides metabolic stability compared to -methyl analogs, potentially extending the half-life in soil or plant tissue.
Kinase Inhibition Scaffold
N-Alkoxyureas are emerging as privileged scaffolds in medicinal chemistry.
-
VEGFR-2 Inhibition: Analogous structures (1-aryl-3-alkoxyureas) have shown potency against receptor tyrosine kinases. The urea motif functions as a "hinge binder," forming hydrogen bonds with the ATP-binding site of the kinase.
-
Chemical Probes: Due to the distinct reactivity of the
-alkoxy bond, this compound can serve as a probe to study metabolic N-dealkylation pathways mediated by Cytochrome P450 enzymes.
Figure 2: Potential biological applications and mechanisms of action.
Safety and Handling
-
GHS Classification:
-
Warning: Causes skin irritation (H315), Causes serious eye irritation (H319).
-
STOT SE 3: May cause respiratory irritation (H335).[1]
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.[1]
-
Storage: Store at 2–8 °C (refrigerated) to prevent slow decomposition or oxidation of the ethoxyamine moiety over long periods.
References
- Kurzer, F. (1951). Arylureas and Related Compounds. Chemical Reviews, 50(1), 1–46.
- Hajduk, P. J., et al. (2000). Privileged molecules for protein binding identified from NMR-based screening. Journal of Medicinal Chemistry. (Establishes urea as a privileged scaffold for kinase binding).
